1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide

Analytical Chemistry Quality Control Synthetic Chemistry

Triazole building blocks often introduce unwanted CYP inhibition artifacts in HTS campaigns, compromising assay fidelity. 1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide (CAS 1804129-96-1) eliminates this variable with negligible CYP3A4 activity (IC50 50 µM), serving as an inert scaffold at ≤10 µM concentrations. • CYP3A4 IC50 50 µM - clean negative control for cytochrome P450-sensitive screens. • logP 1.14 via N1-cyclohexylmethyl - predictable permeability tuning for hydrophobic pocket targeting. • Free carboximidamide enables rapid SAR via amidine, guanidine, or heterocycle derivatization. • 95% purity, free base and HCl salt forms; ambient global shipping.

Molecular Formula C10H17N5
Molecular Weight 207.28 g/mol
Cat. No. B13256450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide
Molecular FormulaC10H17N5
Molecular Weight207.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=C(N=N2)C(=N)N
InChIInChI=1S/C10H17N5/c11-10(12)9-7-15(14-13-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,11,12)
InChIKeyOTFRPUWPULGYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide: Procurement Overview


1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide (CAS 1804129-96-1) is a synthetic small molecule belonging to the 1,2,3-triazole class, characterized by a cyclohexylmethyl substituent at the N1 position and a carboximidamide group at the C4 position . It is primarily offered as a research chemical (free base) and hydrochloride salt (CAS 1803608-74-3) for use as a building block in medicinal chemistry and chemical biology .

1,2,3-Triazole scaffold with cyclohexylmethyl substituent for medicinal chemistry building block
Moderate lipophilicity handle supports SAR exploration and permeability tuning
Available as free base and HCl salt to match synthetic conditions

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide: Substitution Limitations


Generic substitution among 1,2,3-triazole-carboximidamide derivatives is not scientifically valid due to the profound impact of N1-substituent identity on key molecular properties. The cyclohexylmethyl group in this compound confers a distinct lipophilicity profile (calculated logP 1.14) compared to phenyl (logP ~1.5-2.5) or methyl (logP ~0-0.5) analogs, directly affecting membrane permeability and metabolic stability in biological systems . Furthermore, the free carboximidamide moiety (vs. N-hydroxy or N-alkyl variants) dictates both hydrogen-bonding capacity and nucleophilic reactivity for downstream derivatization, rendering cross-class interchange unworkable without compromising assay outcomes .

N1-Substituent Identity
Cyclohexylmethyl group confers distinct lipophilicity (vs. phenyl, methyl); analog replacement alters membrane partitioning and ADME profile.
Carboximidamide Moiety
Free carboximidamide dictates H-bonding and reactivity; N-hydroxy or N-alkyl variants cannot substitute without compromising derivatization outcomes.
Salt Form
HCl salt may differ in solubility and handling from free base; interchange in synthetic protocols requires validation.

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide: Differentiation Evidence


HPLC Purity vs. Research-Grade Triazole Standards

The free base form (CAS 1804129-96-1) is specified at 95% purity by HPLC, a procurement-grade threshold comparable to widely used 1,2,3-triazole building blocks such as 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride . This purity level is suitable for most synthetic applications without additional purification .

HPLC Purity
Cross-study comparable
95% (equivalent to comparator)
Supports batch consistency for synthesis workflows
Commercial specification; review COA
Analytical Chemistry Quality Control Synthetic Chemistry

Lipophilicity Profile vs. N1-Phenyl Triazole Analogs

The calculated logP for the target compound is 1.14, placing it in an optimal intermediate range for oral bioavailability according to Lipinski's Rule of 5 (logP < 5) . In contrast, N1-phenyl substituted 1,2,3-triazole-4-carboximidamides (e.g., 1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide) exhibit logP values ranging from approximately 1.5 to 2.5, indicating higher lipophilicity that may affect solubility and membrane partitioning .

Lipophilicity (logP)
Class-level inference
1.14 vs. 1.5–2.5 (phenyl analogs)
May support aqueous solubility and reduced protein binding
In silico prediction; review ADME
Medicinal Chemistry ADME Computational Chemistry

CYP3A4 Inhibition vs. Reference Drug Interactions

In vitro CYP inhibition screening of the compound (as BDBM50103451) revealed an IC50 of 50 µM against CYP3A4 using testosterone as probe substrate in human liver microsomes . While direct comparator data for close analogs is unavailable, this value is substantially higher (less potent) than the clinically relevant interaction threshold (typically <10 µM), suggesting a lower propensity for CYP-mediated drug-drug interactions compared to known potent inhibitors such as ketoconazole (IC50 ~0.02 µM) .

CYP3A4 Inhibition
Cross-study comparable
IC50 50 µM (2,500-fold > ketoconazole)
Low risk of CYP-mediated interactions in multi-component assays
Human liver microsomes; review DDI potential
Drug Metabolism ADME Toxicology

1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide: Application Scenarios


Scaffold for Kinase and Protease Inhibitor Lead Optimization

The cyclohexylmethyl substituent at N1 provides a moderate lipophilicity handle (logP 1.14) that can be exploited to fine-tune membrane permeability and target binding within hydrophobic pockets. The carboximidamide moiety serves as a versatile precursor for amidine, guanidine, or heterocycle formation, enabling rapid SAR exploration around the triazole core .

Negative Control for CYP3A4 Liability Profiling

With a measured CYP3A4 IC50 of 50 µM, this compound exhibits negligible CYP inhibition at typical assay concentrations (≤10 µM). It can therefore be utilized as a negative control or inert scaffold in high-throughput screens where CYP-mediated artifacts are a concern, providing a cleaner background than more lipophilic triazole analogs .

Building Block for Diversity-Oriented Synthesis

The free base form (95% purity) is suitable for direct use in amide coupling, nucleophilic substitution, or click chemistry applications without additional purification. The cyclohexylmethyl group imparts distinct steric and electronic properties compared to aryl or alkyl N1-substituents, expanding accessible chemical space in library synthesis .

Application
Selection Property
Validation Focus
Kinase/Protease inhibitor SAR studies
Cyclohexylmethyl lipophilicity and carboximidamide reactivity
Target binding and permeability optimization
CYP3A4 liability profiling in HTS
Low CYP inhibition profile
CYP-mediated artifact control
Diversity-oriented library synthesis
Building block purity grade
Amide coupling and click chemistry compatibility

Technical Documentation Hub

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23 linked technical documents
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